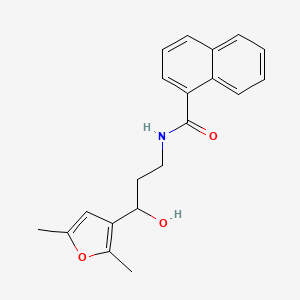

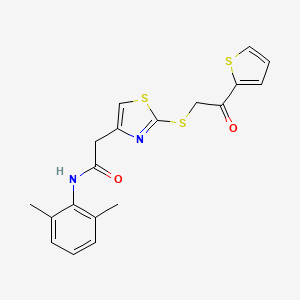

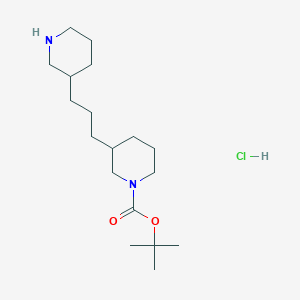

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would be complex due to the presence of multiple functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.

Chemical Reactions Analysis

The chemical reactions involving “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Diagnosis

Naphthalene derivatives, specifically those related to the hydrophobic radiofluorinated derivative [18F]FDDNP, have been utilized in positron emission tomography (PET) for the non-invasive localization and load determination of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients with Alzheimer's disease. This research shows potential for early diagnosis and monitoring the progression of Alzheimer's disease, as well as assessing the effectiveness of experimental treatments (Shoghi-Jadid et al., 2002).

Antiprotozoal and Anticancer Activity

Naphthalene derivatives extracted from Diospyros assimilis have shown significant antiprotozoal activity against protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium. Additionally, these compounds displayed cytotoxicity towards specific cell lines, suggesting potential for the development of new antiprotozoal and anticancer drugs (Ganapaty et al., 2006).

Bioimaging and Fluorescent Chemosensors

Naphthalene derivatives have been engineered as highly selective fluorescent chemosensors for ions such as Al(III), demonstrating applications in bioimaging. This research highlights the potential for naphthalene derivatives in detecting metal ions in cells and biological systems, which can aid in diagnosing and studying diseases at the molecular level (Ding et al., 2013).

Solubility Enhancement for Drug Delivery

The solubility of certain antibacterial and trypanocidal agents has been improved by complexation with cyclodextrins. This research points to the utility of naphthalene derivatives in enhancing the solubility of poorly water-soluble drugs, facilitating their use in biological assays and improving drug delivery mechanisms (Linares et al., 2000).

Synthesis and Characterization for Anticancer Applications

Naphthalene derivatives have also been synthesized and evaluated for their anticancer properties. For instance, N-(ferrocenyl)naphthoyl amino acid esters have shown promising anti-proliferative effects in non-small cell lung cancer and metastatic melanoma cell lines. This suggests the potential of naphthalene derivatives in the development of new anticancer agents (Mooney et al., 2010).

Wirkmechanismus

The mechanism of action of “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide” would depend on its specific structure and the system in which it is used.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-12-18(14(2)24-13)19(22)10-11-21-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12,19,22H,10-11H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFXASPDZWASSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

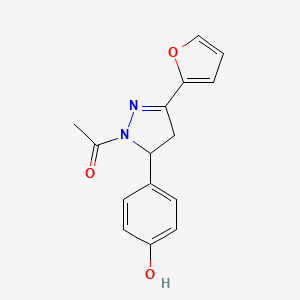

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

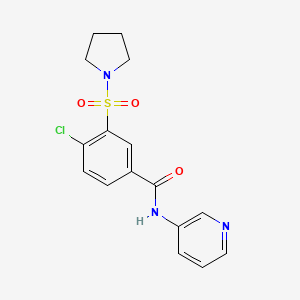

![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)